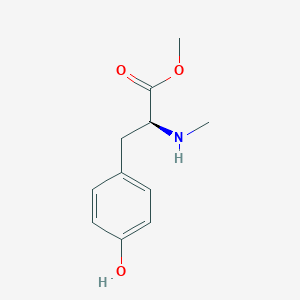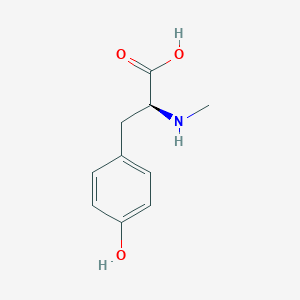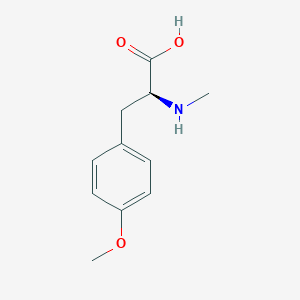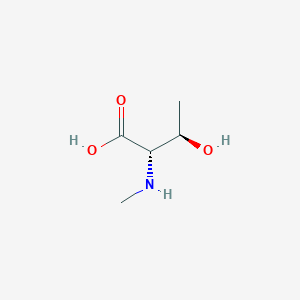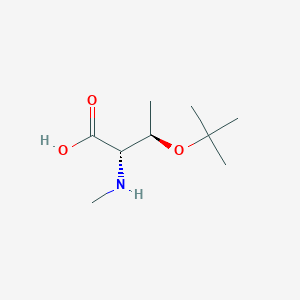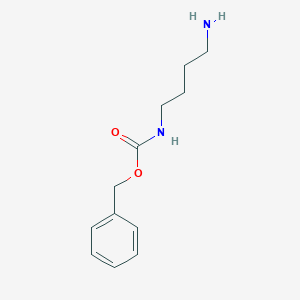
Benzyl N-(4-aminobutyl)carbamate
概要
説明
Benzyl N-(4-aminobutyl)carbamate is an organic compound with the molecular formula C12H18N2O2 . It can be viewed as the ester of carbamic acid and benzyl alcohol .
Synthesis Analysis
The synthesis of carbamates, such as Benzyl N-(4-aminobutyl)carbamate, can be achieved through amination or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . This method offers mild reaction conditions and short reaction times .Molecular Structure Analysis
The molecular structure of Benzyl N-(4-aminobutyl)carbamate consists of 12 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The linear structure formula is C6H5CH2OCONH(CH2)4NH2 .Chemical Reactions Analysis
Benzyl N-(4-aminobutyl)carbamate can undergo various chemical reactions. For instance, it can react with Grignard reagents to produce the corresponding amides . This reaction involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride .科学的研究の応用
Anticholinesterase and Anti-Inflammatory Activity : Fluorinated benzyl carbamates of 4-aminosalicylanilides, including Benzyl N-(4-aminobutyl)carbamate, were explored for their potential anticholinesterase and anti-inflammatory activities. Lipophilicity, a factor influencing biological activity, was a key focus of the study (Jankech, Pindjaková, Kos, Hutta, & Jampílek, 2020).
Fluorescence Labeling for Analytical Methods : A study developed a method for determining γ-aminobutyric acid and its analogs using high-performance liquid chromatography with fluorescence detection, employing 4-(carbazole-9-yl)-benzyl chloroformate for labeling (Yu, You, Sun, Ji, Hu, Zhou, & Zhou, 2019).
Cholinesterase Inhibitors Synthesis : Novel 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized as potential acetyl- and butyrylcholinesterase inhibitors. The study highlighted the synthesis process and molecular docking studies for these compounds (Kos, Kozik, Pindjaková, Jankech, Smoliński, Štěpánková, Hošek, Oravec, Jampílek, & Bąk, 2021).
Drug Delivery Systems : A general methodology for synthesizing poly(ethylene glycol) (PEG) prodrugs of amino-containing compounds, including a carbamate form, was developed. This method is particularly significant for solubilizing insoluble drugs and enhancing their pharmacological properties (Greenwald, Pendri, Conover, Zhao, Choe, Martínez, Shum, & Guan, 1999).
Anti-HCV Agents Development : Symmetric benzidine derivatives with benzyl carbamates were tested for their inhibitory activity against hepatitis C virus. These compounds showed promise as therapeutic agents in treating HCV (Abdel Karim, Youssef, Abdel-Halim, Frakolaki, Vassilaki, Zoidis, Ahmed, & Abadi, 2020).
Mechanochemical Synthesis of Carbamates : A study explored the use of 1,1′-Carbonyldiimidazole for the eco-friendly mechanochemical preparation of carbamates, including benzyl carbamates, highlighting a sustainable synthesis method (Lanzillotto, Konnert, Lamaty, Martínez, & Colacino, 2015).
Synthesis of Novel Carbamate Derivatives : Research on the synthesis of novel carbamate derivatives from benzyl carbamate was conducted, focusing on their potential use in various chemical applications (Dai & Chen, 1997).
Bioorthogonal Activation of Prodrugs : A study investigated bioorthogonal chemistry for developing spatially targeted therapies using palladium-labile prodrugs of gemcitabine, including benzyl carbamate-protected compounds (Weiss, Dawson, Fraser, Rybski, Torres-Sánchez, Bradley, Patton, Carragher, & Unciti-Broceta, 2014).
Synthesis of N-hydroxyureas : This research involved converting amines to N-hydroxyureas using O-benzyl protected N-hydroxyureas, a method relevant in pharmaceutical chemistry (Parrish, Zou, Allen, Day, & King, 2005).
Alkylation of Cyclohexylamine with Carbohydrate Epoxide : The study involved synthesizing cyclic carbamates and examining their potential applications in synthetic chemistry (Mcauliffe, Skelton, Stick, & White, 1997).
Safety And Hazards
特性
IUPAC Name |
benzyl N-(4-aminobutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGKHHFFYLRBPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382675 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-(4-aminobutyl)carbamate | |
CAS RN |
62146-62-7 | |
| Record name | Benzyl N-(4-aminobutyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


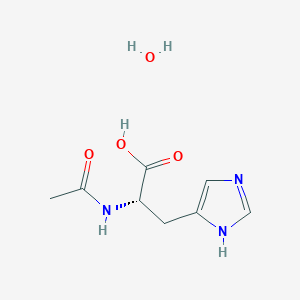
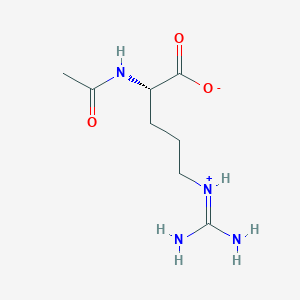
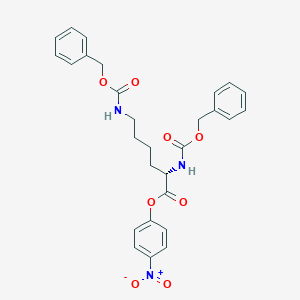
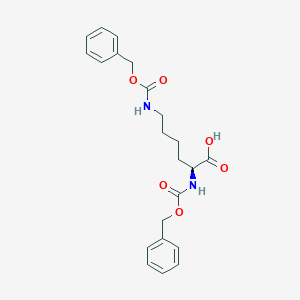

![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
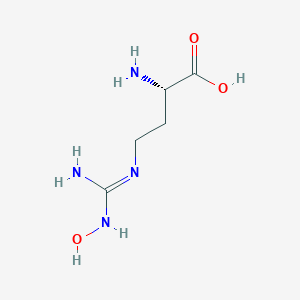
![2-[Benzyl(methyl)amino]-3-methylbutanoic acid](/img/structure/B554846.png)
